(S, R, S)-AHPC-PEG6-Tos

PROTAC Linker length Ternary complex geometry

PROTAC linker optimization is plagued by multi-step synthesis and inconsistent conjugation efficiency. (S,R,S)-AHPC-PEG6-Tos solves this by providing a pre-assembled VHL ligand-PEG6-tosylate conjugate ready for single-step nucleophilic displacement with amine- or thiol-bearing target ligands. • Enables parallel synthesis of 10-20 PROTAC analogs in 1-2 days for systematic linker SAR. • The PEG6 spacer balances aqueous solubility with cellular permeability, often representing the empirical 'sweet spot' for VHL-based degraders. • ≥98% HPLC purity, ≥6-month stability at -20°C, and ambient-temperature shipping ensure batch-to-batch consistency across multi-gram scale-up campaigns.

Molecular Formula C42H60N4O12S2
Molecular Weight 877.1 g/mol
Cat. No. B13707903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S, R, S)-AHPC-PEG6-Tos
Molecular FormulaC42H60N4O12S2
Molecular Weight877.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C
InChIInChI=1S/C42H60N4O12S2/c1-30-6-12-35(13-7-30)60(51,52)58-25-24-57-23-22-56-21-20-55-19-18-54-17-16-53-15-14-37(48)45-39(42(3,4)5)41(50)46-28-34(47)26-36(46)40(49)43-27-32-8-10-33(11-9-32)38-31(2)44-29-59-38/h6-13,29,34,36,39,47H,14-28H2,1-5H3,(H,43,49)(H,45,48)/t34-,36+,39-/m1/s1
InChIKeyMZDARZRYLYSBLM-HCQVYRIRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG6-Tos Ligand-Linker Conjugate


(S,R,S)-AHPC-PEG6-Tos (CAS 2839806-94-7) is a heterobifunctional reagent comprising a von Hippel-Lindau (VHL) E3 ligase recruiting ligand (based on the (S,R,S)-AHPC scaffold) covalently linked to a hexaethylene glycol (PEG6) spacer bearing a terminal p-toluenesulfonyl (tosyl) leaving group [1]. As an advanced building block for Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders, it belongs to the class of E3 ligase ligand-linker conjugates. The compound is designed to streamline the modular assembly of targeted protein degraders by providing a ready-to-conjugate VHL warhead. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling efficient bioconjugation with primary amines, thiols, or other nucleophiles on target protein ligands [2]. The compound is supplied as a solid with purity ≥98% by HPLC, molecular weight 877.08 g/mol, and empirical formula C42H60N4O12S2 [1].

Pre-assembled VHL–PEG6–tosylate conjugate for modular PROTAC assembly
Tosyl leaving group enables efficient amine/thiol bioconjugation
PEG6 spacer supports systematic linker-length SAR exploration

Why (S,R,S)-AHPC-PEG6-Tos Outperforms Other Linkers


In PROTAC design, the linker is not an inert tether but an allosteric modulator whose precise length, flexibility, and hydrophilicity directly govern ternary complex formation, degradation efficiency, and cellular permeability [1]. The AHPC-PEGn-Tos series provides a homologous set of VHL ligand-linker conjugates with incremental ethylene glycol units (n = 1, 2, 4, 6), enabling systematic exploration of linker length effects on degradation potency and selectivity. However, these homologs are not interchangeable: replacing (S,R,S)-AHPC-PEG6-Tos with its shorter PEG2 or PEG4 counterparts alters the spatial reach between the E3 ligase and target protein, potentially shifting the ternary complex geometry out of the optimal window for ubiquitin transfer [1]. Conversely, substitution with a longer PEG8 variant may introduce excessive conformational entropy, reducing the effective molarity of the degradation-competent ternary complex and increasing off-target degradation risks [2]. Furthermore, the tosyl leaving group distinguishes this series from amine-, acid-, or alkyne-functionalized alternatives, dictating the specific conjugation chemistry required for downstream ligand attachment. Empirical SAR studies across multiple PROTAC campaigns demonstrate that linker length optimization is target- and E3-ligase-dependent, and that the PEG6 variant often represents the empirically determined "sweet spot" for balancing solubility, cell permeability, and degradation potency for VHL-based degraders [1].

Linker length

Replacing PEG6 with shorter (PEG2/PEG4) or longer (PEG8) homologs may shift ternary complex geometry and alter degradation potency and selectivity.

Leaving group

Substituting tosyl with amine, acid, or alkyne functional groups requires different conjugation chemistry and may impact reaction efficiency.

(S,R,S)-AHPC-PEG6-Tos Performance Benchmarks


Linker Length Advantage Over Shorter PEG Homologs

The PEG6 linker in (S,R,S)-AHPC-PEG6-Tos provides an extended spacer of approximately 6 ethylene glycol units, corresponding to a fully extended end-to-end distance of ~2.2-2.5 nm. This places it within the empirically validated optimal linker length window (PEG4 to PEG8) that spans the typical 2-4 nm inter-protein distance observed in crystallographic ternary complex structures for VHL-based PROTACs [1]. In contrast, (S,R,S)-AHPC-PEG2-Tos (PEG2 linker, ~1.0-1.2 nm extended length) is often too short to permit simultaneous engagement of both E3 ligase and target protein pockets without steric clash, leading to significantly reduced or absent degradation in many target systems [2]. (S,R,S)-AHPC-PEG4-Tos (PEG4 linker, ~1.8-2.0 nm extended length) represents an intermediate option but may be suboptimal for targets requiring greater conformational flexibility or those with deeper binding pockets. The PEG6 variant has been identified as the optimal length for a broad range of VHL-recruiting PROTACs, including those targeting BRD4, AR, and ERα, where it consistently produces DC50 values 5- to 50-fold lower than corresponding PEG2 or PEG4 constructs [1].

Linker Length Reach
Class-level inference
~2.2–2.5 nm extended; 5–50-fold lower DC50 vs PEG2/PEG4 (reported class-level SAR)
Supports linker-length SAR for ternary complex geometry.
Class-level SAR; target-specific validation needed.
PROTAC Linker length Ternary complex geometry SAR optimization

Tosyl Leaving Group Conjugation Efficiency

The terminal tosyl group (p-toluenesulfonate) in (S,R,S)-AHPC-PEG6-Tos serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, enabling rapid and high-yielding conjugation with primary amines, thiols, and other nucleophiles. The tosylate anion (TsO-) is a substantially better leaving group than chloride (pKa of conjugate acid TsOH = -2.8 vs. HCl = -7) but is still bench-stable under recommended storage conditions (≥6 months at -20°C) [1]. This contrasts with alternative leaving groups such as mesylate (MsO-), which is more labile and prone to hydrolysis, or halides (Cl-, Br-, I-), which exhibit lower reactivity with amines and often require elevated temperatures or longer reaction times. In head-to-head comparisons of PROTAC building blocks, tosylate-functionalized linkers routinely achieve >90% conversion in amine coupling reactions within 2-4 hours at room temperature in DMF or DCM, whereas corresponding chloride derivatives require overnight reactions at 50°C to achieve comparable yields [2]. This enhanced reactivity reduces side-product formation and simplifies purification, leading to higher overall yields of the final PROTAC product.

Tosyl Conjugation Efficiency
Cross-study comparable
Tosyl: >90% conversion in 2–4 h at 25°C
Chloride: ~50–70% at 25°C; >90% requires 50°C
Faster conjugation supports higher yields and simpler purification.
Cross-study comparable; conditions may vary.
PROTAC synthesis Bioconjugation Leaving group Nucleophilic substitution

Aqueous Solubility and Permeability Balance

The PEG6 spacer in (S,R,S)-AHPC-PEG6-Tos confers significantly enhanced aqueous solubility compared to shorter PEG linkers or alkyl chains. The compound exhibits solubility of >10 mg/mL in DMSO and >5 mg/mL in DMF, and is partially soluble in aqueous buffers (>0.5 mg/mL in PBS with 10% DMSO) [1]. This solubility profile is superior to (S,R,S)-AHPC-PEG2-Tos (solubility in aqueous buffer <0.1 mg/mL due to lower polarity) and is comparable to (S,R,S)-AHPC-PEG4-Tos. Importantly, the PEG6 length maintains a favorable balance between hydrophilicity and passive membrane permeability. Molecular dynamics simulations and NMR studies of VHL PROTACs with PEG linkers demonstrate that PEG-based constructs adopt compact, low-polar surface area conformations in nonpolar environments (e.g., lipid bilayers), facilitating passive diffusion across cell membranes [2]. In contrast, PROTACs with purely alkyl linkers of similar length exhibit environment-dependent conformational changes that increase polar surface area in membranes, resulting in 10- to 100-fold lower cell permeability [2]. The PEG6 variant thus provides both sufficient solubility for in vitro assays and adequate permeability for cellular activity, a critical dual property for early-stage degrader development.

Solubility & Permeability
Cross-study comparable
PEG6: >0.5 mg/mL in aqueous buffer
PEG2:
Balanced solubility-permeability profile for cell-based assays.
Cross-study comparable; permeability predicted from MD/Caco-2.
Purity & Shelf Stability
Supporting evidence
Purity ≥98% HPLC; stable ≥6 months at −20°C
Supports lot consistency and long-term procurement planning.
Supporting evidence; storage conditions apply.
Solubility Permeability PEG linker Drug-likeness

Purity and Shelf Stability

(S,R,S)-AHPC-PEG6-Tos is supplied with a guaranteed purity of ≥98% by HPLC [1]. High purity is critical for PROTAC building blocks, as even minor impurities (e.g., truncated PEG oligomers, oxidized species) can act as competitive inhibitors of ternary complex formation, skew SAR interpretation and lead to false-negative degradation results [2]. The compound is stable for at least 6 months when stored at -20°C, with minimal decomposition under recommended conditions [1]. This stability profile exceeds that of some alternative linkers (e.g., NHS esters, which hydrolyze rapidly in aqueous solution and have shelf lives of only weeks at -20°C) and ensures that procurement of larger batch sizes does not compromise downstream experiments. The compound is shipped at ambient temperature, reducing logistical complexity and cost compared to cold-chain-dependent reagents. The combination of high initial purity and robust storage stability minimizes batch-to-batch variability, a key consideration for building reproducible PROTAC libraries and scaling hit-to-lead campaigns.

Purity & Shelf Stability
Supporting evidence
Purity ≥98% HPLC; stable ≥6 months at −20°C
Supports lot consistency and long-term procurement planning.
Supporting evidence; storage conditions apply.
Purity Stability QC Batch consistency

(S,R,S)-AHPC-PEG6-Tos Use Cases


PROTAC Library Construction for Linker SAR

(S,R,S)-AHPC-PEG6-Tos is ideally suited for constructing small focused libraries of PROTACs where linker length is systematically varied. By using this pre-assembled VHL ligand-PEG6-tosylate conjugate, researchers can rapidly attach various target protein ligands (bearing amines, thiols, or other nucleophiles) in a single conjugation step. The PEG6 length represents a critical data point in linker SAR studies; comparing degraders built with AHPC-PEG2-Tos, AHPC-PEG4-Tos, and AHPC-PEG6-Tos allows identification of the optimal linker length for a given target. The tosyl leaving group ensures high conversion and minimizes purification challenges, enabling parallel synthesis of 10-20 PROTAC analogs in 1-2 days [1].

Lead Optimization for Solubility and Permeability

For PROTAC leads that suffer from poor aqueous solubility or limited cellular permeability, (S,R,S)-AHPC-PEG6-Tos offers a balanced physicochemical profile. The PEG6 linker enhances solubility compared to shorter PEG or alkyl linkers, while maintaining adequate membrane permeability for cellular activity. This makes it a preferred building block for optimizing compounds that have shown promising degradation activity in vitro but fail to perform in cell-based assays due to solubility or permeability limitations [2].

Scalable Preclinical Degrader Synthesis

The high purity (≥98%) and extended shelf stability (≥6 months at -20°C) of (S,R,S)-AHPC-PEG6-Tos support its use in multi-gram scale synthesis for preclinical candidate advancement. The compound's robust stability minimizes the risk of batch-to-batch variability during scale-up, and its ambient temperature shipping simplifies supply chain management. Researchers can procure larger batch sizes with confidence that the material will remain analytically consistent throughout a multi-month optimization campaign [3].

Application
Selection Property
Validation Focus
PROTAC linker SAR library construction
Pre-assembled VHL-PEG6-tosylate conjugate
Linker length–dependent degradation potency
Lead optimization for solubility/permeability-limited degraders
PEG6-mediated solubility-permeability balance
Cellular degradation activity in permeability-limited models
Preclinical degrader scale-up synthesis
Reported purity and storage stability
Lot-to-lot reproducibility and multi-gram synthesis consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S, R, S)-AHPC-PEG6-Tos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.